molecular formula C16H28BrN3O B6605553 N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide CAS No. 2241145-49-1

N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide

Cat. No.: B6605553
CAS No.: 2241145-49-1
M. Wt: 358.32 g/mol
InChI Key: KLQFLVOSUCNABL-UHFFFAOYSA-N
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Description

N’-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide is a compound that features an adamantane moiety, a morpholine ring, and a carboximidamide group The adamantane structure is known for its high lipophilicity and stability, making it a valuable scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide typically involves the reaction of N-(adamantan-2-yl)methylamine with morpholine-4-carboximidamide in the presence of hydrobromic acid. The reaction is carried out under reflux conditions in an appropriate solvent such as acetone or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds .

Scientific Research Applications

N’-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in viral replication or bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug that also contains an adamantane moiety.

    Rimantadine: Similar to amantadine, used for the treatment and prevention of influenza A.

    Memantine: Used in the treatment of Alzheimer’s disease, featuring an adamantane structure.

Uniqueness

N’-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide is unique due to its combination of an adamantane moiety with a morpholine ring and a carboximidamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N'-(2-adamantylmethyl)morpholine-4-carboximidamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O.BrH/c17-16(19-1-3-20-4-2-19)18-10-15-13-6-11-5-12(8-13)9-14(15)7-11;/h11-15H,1-10H2,(H2,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQFLVOSUCNABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=NCC2C3CC4CC(C3)CC2C4)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28BrN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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